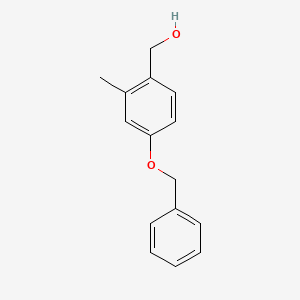
(4-(Benzyloxy)-2-methylphenyl)methanol
Übersicht
Beschreibung
(4-(Benzyloxy)-2-methylphenyl)methanol is an organic compound with the molecular formula C15H16O2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with a benzyloxy group at the para position and a methyl group at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-2-methylphenyl)methanol can be achieved through several methods. One common approach involves the benzylation of 2-methylphenol (o-cresol) followed by the reduction of the resulting benzyl ether. The reaction typically employs benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene. The benzyl ether is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Benzyloxy)-2-methylphenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents like LiAlH4.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Benzyloxy-2-methylbenzaldehyde, 4-Benzyloxy-2-methylbenzoic acid.
Reduction: 4-Benzyloxy-2-methylbenzyl hydrocarbon.
Substitution: Various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(Benzyloxy)-2-methylphenyl)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(Benzyloxy)-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Benzyl Alcohol: A simpler analog with a hydroxymethyl group attached to a benzene ring.
4-Methoxybenzyl Alcohol: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Methylbenzyl Alcohol: Similar structure but without the benzyloxy group.
Uniqueness: (4-(Benzyloxy)-2-methylphenyl)methanol is unique due to the presence of both benzyloxy and methyl groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C15H16O2 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
(2-methyl-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H16O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 |
InChI-Schlüssel |
IRGRYQMMGLZGMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














